molecular formula C22H21FN2O2S B2777014 2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one CAS No. 1903871-12-4

2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2777014
CAS No.: 1903871-12-4
M. Wt: 396.48
InChI Key: YFUVJMYOFXCIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one is a complex organic compound that features a combination of fluorophenyl, sulfanyl, quinolinyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent under basic conditions to form the fluorophenyl sulfanyl intermediate.

    Quinolin-8-yloxy Piperidine Formation: The quinolin-8-yloxy group is introduced by reacting 8-hydroxyquinoline with piperidine in the presence of a suitable activating agent.

    Coupling Reaction: The final step involves coupling the fluorophenyl sulfanyl intermediate with the quinolin-8-yloxy piperidine under conditions that facilitate the formation of the ethanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: Its interactions with various receptors and enzymes can be studied to understand its potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The quinolinyl group may interact with nucleic acids or proteins, while the piperidinyl group could modulate receptor activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one
  • 2-[(4-bromophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one
  • 2-[(4-methylphenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one

Uniqueness

The presence of the fluorine atom in 2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one imparts unique properties such as increased metabolic stability and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2S/c23-17-6-8-19(9-7-17)28-15-21(26)25-13-10-18(11-14-25)27-20-5-1-3-16-4-2-12-24-22(16)20/h1-9,12,18H,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUVJMYOFXCIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.